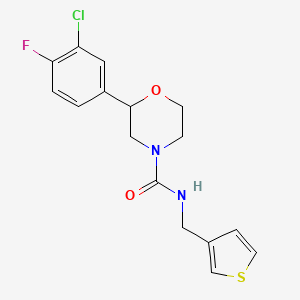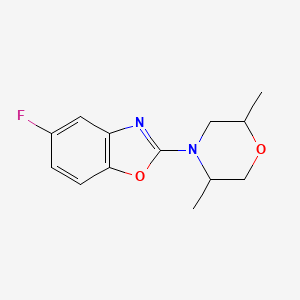![molecular formula C23H24N4O3 B6627605 N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide](/img/structure/B6627605.png)
N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide, also known as DMOCO-CN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cinnoline-3-carboxamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide is not fully understood. However, it has been proposed that N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cancer. N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. In addition, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to inhibit the activity of various enzymes involved in cancer and inflammation, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to have various biochemical and physiological effects. In cancer cells, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to induce apoptosis by activating caspase-3 and downregulating Bcl-2 expression. In addition, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of various genes involved in metastasis. In inflammatory cells, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of various signaling pathways. In addition, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to inhibit the expression of various adhesion molecules involved in the recruitment of inflammatory cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has several advantages for lab experiments. Firstly, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide is a stable compound that can be easily synthesized and purified. Secondly, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to have low toxicity in vitro and in vivo, making it a suitable candidate for further preclinical studies. However, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has some limitations for lab experiments. Firstly, the mechanism of action of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide is not fully understood, making it difficult to design experiments to study its effects. Secondly, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has poor solubility in water, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide research. Firstly, further studies are needed to elucidate the mechanism of action of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide, which will help to design more targeted experiments to study its effects. Secondly, preclinical studies are needed to evaluate the efficacy and safety of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide in animal models of cancer and inflammation. Thirdly, studies are needed to optimize the synthesis method of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide to improve its yield and purity. Finally, studies are needed to develop novel formulations of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide to improve its solubility and bioavailability in vivo.
Synthesemethoden
N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 2-(3,5-dimethylpiperidine-1-carbonyl)aniline with 4-hydroxy-3-nitroquinoline-2(1H)-one in the presence of a base and a catalyst. The multi-step synthesis method involves the reaction of 2-(3,5-dimethylpiperidine-1-carbonyl)aniline with various reagents to obtain the final product. Both methods have been reported to yield N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammatory research, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In viral research, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to inhibit the replication of various viruses, including HIV-1 and HCV.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-11-15(2)13-27(12-14)23(30)17-8-4-5-9-18(17)24-22(29)20-21(28)16-7-3-6-10-19(16)25-26-20/h3-10,14-15H,11-13H2,1-2H3,(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKTYGXTQSWTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=NNC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B6627544.png)
![3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627547.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B6627557.png)
![9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627561.png)
![2-(3,4-difluorophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627569.png)
![3-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627572.png)
![2-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B6627580.png)


![2-(3,4-difluorophenyl)-N-[[4-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627590.png)
![2-(3,4-difluorophenyl)-N-[4-(methylcarbamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B6627603.png)
![3-[2-(2-Azaspiro[5.5]undec-9-en-2-yl)-2-oxoethyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6627622.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627624.png)
